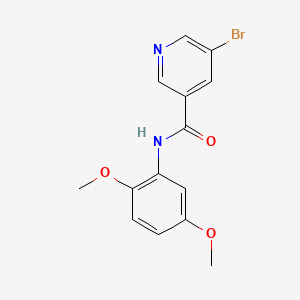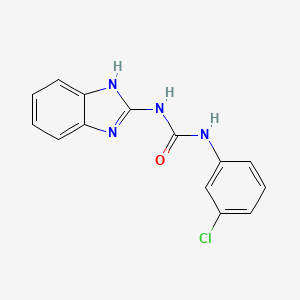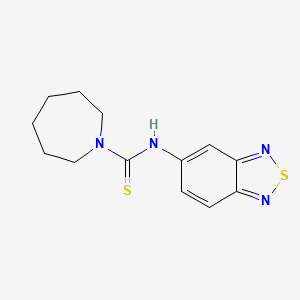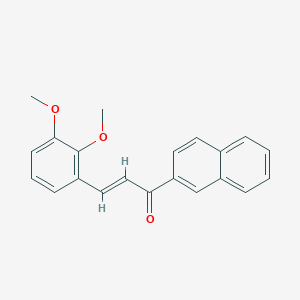![molecular formula C17H19NO2 B5775639 1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone, also known as 4-MMC or mephedrone, is a synthetic psychoactive drug that belongs to the cathinone family. It is a stimulant that produces effects similar to those of amphetamines and cocaine. Mephedrone was first synthesized in 1929, but it was not until the early 2000s that it became popular as a recreational drug. Despite its widespread use, little is known about the scientific research application of mephedrone.
Wirkmechanismus
Mephedrone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It also acts as a releasing agent of these neurotransmitters, causing an increase in their levels in the brain. This leads to the stimulation of the central nervous system, resulting in increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
Mephedrone has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and tremors. Long-term use of mephedrone can lead to addiction, psychosis, and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Mephedrone has several advantages for lab experiments, such as its ability to increase the release of neurotransmitters and its potential therapeutic uses. However, its use in experiments can be limited due to its potential for abuse and the risk of adverse effects.
Zukünftige Richtungen
There are several future directions for the scientific research application of mephedrone. One direction is to study its potential therapeutic uses in more detail, such as in the treatment of depression and anxiety. Another direction is to investigate its potential use in drug addiction treatment. Additionally, more research is needed to understand the long-term effects of mephedrone use on the brain and body.
Synthesemethoden
Mephedrone can be synthesized from 4-methylpropiophenone (4-MP) and 4-methylphenylamine (4-MPA) using a reductive amination process. The synthesis method involves the use of hazardous chemicals, such as hydrochloric acid and sodium cyanoborohydride, which can pose a risk to the environment and human health.
Wissenschaftliche Forschungsanwendungen
Mephedrone has been studied for its potential therapeutic uses, such as in the treatment of depression and anxiety. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that regulate mood and emotions. Mephedrone has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animals.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13-3-7-15(8-4-13)18-12-11-17(19)14-5-9-16(20-2)10-6-14/h3-10,18H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQAIRLTDATYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)amino]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775571.png)



![4-ethyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5775597.png)
![methyl 2-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5775619.png)
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)




![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)